ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 851948-17-9
VCID: VC4325777
InChI: InChI=1S/C25H23N3O6S/c1-5-34-25(31)20-17-13-35-23(26-22(29)16-7-6-8-18(32-3)21(16)33-4)19(17)24(30)28(27-20)15-11-9-14(2)10-12-15/h6-13H,5H2,1-4H3,(H,26,29)
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)C
Molecular Formula: C25H23N3O6S
Molecular Weight: 493.53

ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 851948-17-9

Cat. No.: VC4325777

Molecular Formula: C25H23N3O6S

Molecular Weight: 493.53

* For research use only. Not for human or veterinary use.

ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851948-17-9

Specification

CAS No. 851948-17-9
Molecular Formula C25H23N3O6S
Molecular Weight 493.53
IUPAC Name ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C25H23N3O6S/c1-5-34-25(31)20-17-13-35-23(26-22(29)16-7-6-8-18(32-3)21(16)33-4)19(17)24(30)28(27-20)15-11-9-14(2)10-12-15/h6-13H,5H2,1-4H3,(H,26,29)
Standard InChI Key UKZIGZIGFKMISV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)C

Introduction

1. Introduction to the Compound

Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic molecule that belongs to the class of pyridazine derivatives. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. These compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

This specific compound features several functional groups and substructures:

  • Ethyl ester group: Contributing to lipophilicity and potential bioavailability.

  • Dimethoxybenzamido moiety: Often associated with enhanced interaction with biological targets due to hydrogen bonding.

  • Thieno[3,4-d]pyridazine core: A bicyclic system known for its pharmacological relevance.

  • Methylphenyl substituent: Adds hydrophobic character and may influence binding affinity in biological systems.

2. Structural Features and Functional Groups

Functional Group/RegionRole/Significance
Ethyl ester (-COOCH2CH3)Enhances solubility in organic solvents; may act as a prodrug moiety.
Dimethoxybenzamide (-C(O)NH-Ar)Provides aromaticity and potential for hydrogen bonding with enzymes or receptors.
Thieno[3,4-d]pyridazine coreCentral pharmacophore; often associated with bioactivity modulation.
Methylphenyl group (-C6H4CH3)Adds hydrophobicity; may improve membrane permeability or receptor interactions.

3. Synthesis Pathway (Generalized)

The synthesis of such complex molecules typically involves multiple steps:

  • Construction of the thieno[3,4-d]pyridazine core:

    • Starting from thiophene derivatives, cyclization reactions are employed to form the bicyclic structure.

  • Introduction of the benzamide group:

    • Coupling reactions (e.g., amide bond formation) are used to attach the dimethoxybenzamide moiety.

  • Esterification:

    • The ethyl ester group is introduced via esterification or transesterification reactions.

  • Addition of the methylphenyl substituent:

    • Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) may be utilized.

4. Potential Applications

Compounds with similar structures have shown promising activities in various fields:

  • Pharmacology:

    • Pyridazine derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.

    • The dimethoxybenzamide group suggests potential enzyme inhibition or receptor modulation capabilities.

  • Material Science:

    • The thieno[3,4-d]pyridazine core may exhibit interesting electronic properties suitable for organic electronics.

  • Drug Discovery:

    • This compound could serve as a lead molecule for developing new therapeutics targeting specific enzymes or receptors.

5. Analytical Characterization

To confirm the structure and purity of such a compound, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments; confirms functional groups.
Mass SpectrometryDetermines molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., C=O stretch for ester and amide groups).
X-Ray CrystallographyProvides detailed 3D structural confirmation if crystals are available.

6. Biological Activity (Hypothetical)

Based on structural analogs:

  • Anti-inflammatory Activity:

    • The pyridazine core has been linked to COX inhibition in similar molecules.

  • Anticancer Potential:

    • Aromatic amides often interact with DNA or enzymes involved in cell proliferation.

  • Antimicrobial Properties:

    • Thieno derivatives have shown activity against bacterial and fungal strains.

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